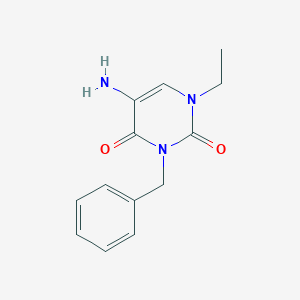
5-Fluoro-4-hydroxy-2,2-dimethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-hydroxy-2,2-dimethylpentanal is an organic compound with the molecular formula C7H13FO2. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a dimethylpentanal structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-2,2-dimethylpentanal can be achieved through various synthetic routes. One common method involves the fluorination of 4-hydroxy-2,2-dimethylpentanal using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-hydroxy-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-oxo-2,2-dimethylpentanal.
Reduction: Formation of 5-Fluoro-4-hydroxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-4-hydroxy-2,2-dimethylpentanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-hydroxy-2,2-dimethylpentanal involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-4-hydroxy-2,2-dimethylpentanol
- 5-Fluoro-4-oxo-2,2-dimethylpentanal
- 4-Hydroxy-2,2-dimethylpentanal
Uniqueness
5-Fluoro-4-hydroxy-2,2-dimethylpentanal is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity, stability, and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13FO2 |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
5-fluoro-4-hydroxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H13FO2/c1-7(2,5-9)3-6(10)4-8/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
ZTZYUVUBYXISCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(CF)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



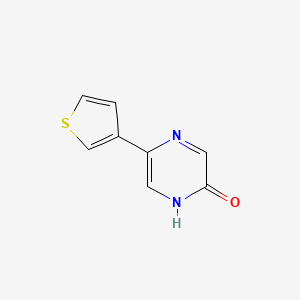
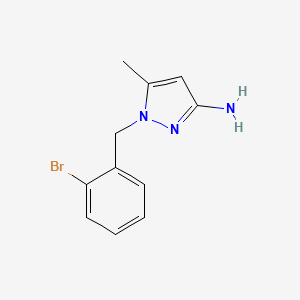
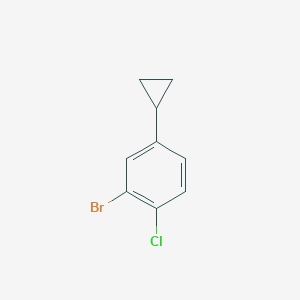
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
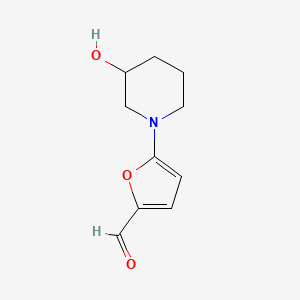

![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)

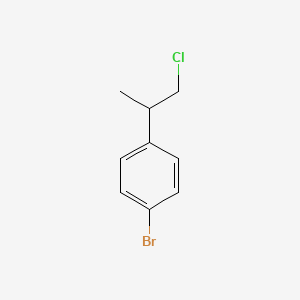
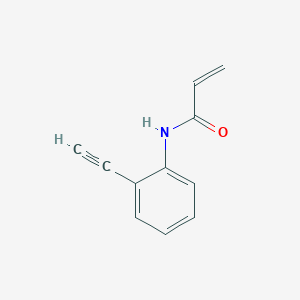
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
